

# Synonyms for 2-Nitrobenzenesulfonyl chloride (o-Nitrophenylsulfonyl chloride)

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## Compound of Interest

Compound Name: 2-Nitrobenzenesulfonyl chloride

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## A Technical Guide to 2-Nitrobenzenesulfonyl Chloride and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Nitrobenzenesulfonyl chloride**, a pivotal reagent in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. This document elaborates on its synonyms, physicochemical properties, and key applications, offering detailed experimental protocols and visual workflows to support advanced research and development activities.

## Nomenclature and Identification

**2-Nitrobenzenesulfonyl chloride** is widely known by several synonyms. Proper identification is crucial for sourcing and regulatory compliance. The most common synonyms and identifiers are compiled below.

Table 1: Synonyms and Identifiers for **2-Nitrobenzenesulfonyl Chloride**

Identifier Type	Identifier	Source
Systematic Name	2-Nitrobenzenesulfenyl chloride	IUPAC
Alternative Name	o-Nitrophenylsulfenyl chloride	Common
Alternative Name	Nps-Cl	Abbreviation
Alternative Name	Benzenesulfenyl chloride, 2-nitro-	Chemical Abstracts
Alternative Name	(2-nitrophenyl) thiohypochlorite	IUPAC
Alternative Name	2-nitrophenylsulphenyl chloride	
Alternative Name	o-Nitrobenzenesulphenyl chloride	
Alternative Name	NPS Reagent	
CAS Number	7669-54-7	<a href="#">[1]</a>
EC Number	231-644-2	<a href="#">[1]</a>
PubChem CID	24319	<a href="#">[1]</a>
MDL Number	MFCD00007128	<a href="#">[2]</a>

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Nitrobenzenesulfenyl chloride** is essential for its safe handling, storage, and application in experimental design.

Table 2: Physicochemical Properties of **2-Nitrobenzenesulfenyl Chloride**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClNO <sub>2</sub> S	[1]
Molecular Weight	189.62 g/mol	[1]
Appearance	Yellow to gold powder/crystals	[2][3]
Melting Point	70-75 °C	[3]
Boiling Point	125 °C (lit.)	[2]
Purity	≥97%	[3]
Solubility	Decomposes in water.	[1]

## Core Applications in Research and Development

**2-Nitrobenzenesulfonyl chloride** is a versatile reagent primarily utilized for the protection of amino groups in peptide and nucleoside synthesis, and for the chemical modification of tryptophan residues.

### Amine Protection in Peptide Synthesis

The 2-nitrophenylsulfonyl (Nps) group serves as an effective protecting group for the α-amino functionality of amino acids. This protection is crucial during peptide bond formation to prevent self-coupling and other side reactions. The Nps group is introduced under basic conditions and can be selectively removed under mild acidic conditions or by treatment with specific nucleophiles, making it compatible with various peptide synthesis strategies.

### Modification of Tryptophan Residues

**2-Nitrobenzenesulfonyl chloride** reacts selectively with the indole side chain of tryptophan residues in peptides and proteins. This reaction introduces a chromophoric tag, which can be exploited for the selective isolation and quantification of tryptophan-containing peptides.[4] The modification occurs at the 2-position of the indole ring, forming a thioether linkage.[5]

## Experimental Protocols

The following sections provide detailed methodologies for the key applications of **2-Nitrobenzenesulfonyl chloride**.

## N-Protection of Amino Acids using the Schotten-Baumann Reaction

This protocol describes the general procedure for the protection of the amino group of an amino acid using **2-Nitrobenzenesulfonyl chloride** under Schotten-Baumann conditions.<sup>[6][7][8][9]</sup>

### Protocol 1: Synthesis of Nps-Amino Acids

- **Dissolution of Amino Acid:** Dissolve the desired amino acid in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide. Cool the solution in an ice bath.
- **Addition of Reagent:** Add a solution of **2-Nitrobenzenesulfonyl chloride** in dioxane portion-wise to the cooled amino acid solution. Concurrently, add 1M sodium hydroxide dropwise to maintain a basic pH.
- **Reaction:** Stir the reaction mixture vigorously for 2 hours at room temperature.
- **Work-up:** Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the Nps-protected amino acid.
- **Isolation and Purification:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

## Deprotection of Nps-Protected Amino Acids

The Nps group can be cleaved under mild conditions using thiols. This protocol outlines a general procedure for the deprotection of an Nps-protected amino acid or peptide.

### Protocol 2: Cleavage of the Nps-Protecting Group

- **Dissolution:** Dissolve the Nps-protected amino acid or peptide in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).

- **Addition of Thiol:** Add an excess of a thiol reagent, such as thiophenol or 2-mercaptoethanol, to the solution.
- **Addition of Base:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can often be monitored by the appearance of a yellow color.
- **Work-up and Isolation:** Upon completion, the deprotected product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) followed by filtration or by standard chromatographic techniques.

## Modification of Tryptophan Residues

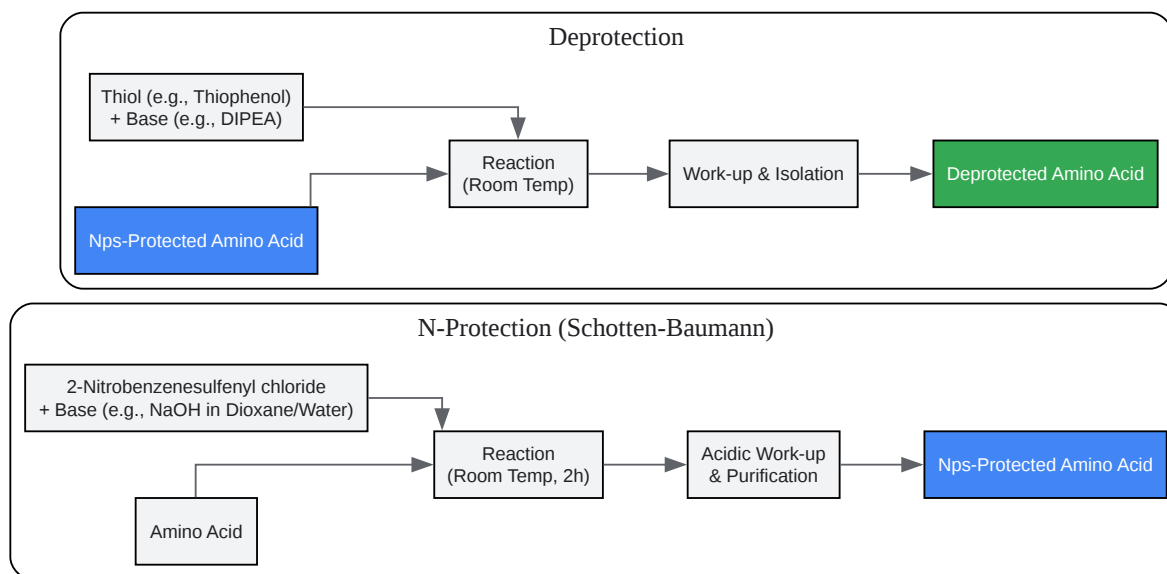
This protocol details the selective modification of the indole side chain of tryptophan with **2-Nitrobenzenesulfonyl chloride**.<sup>[4][5]</sup>

### Protocol 3: Selective Modification of Tryptophan

- **Dissolution:** Dissolve the tryptophan-containing peptide or protein in glacial acetic acid.
- **Reagent Addition:** Add a solution of **2-Nitrobenzenesulfonyl chloride** in glacial acetic acid to the peptide solution.
- **Reaction:** Allow the reaction to proceed at room temperature. The progress can be monitored spectrophotometrically by the appearance of the nitroaryl chromophore ( $\lambda_{\text{max}} \approx 365 \text{ nm}$ ).
- **Isolation:** The modified peptide can be isolated and purified using standard techniques such as gel filtration or reverse-phase high-performance liquid chromatography (RP-HPLC).

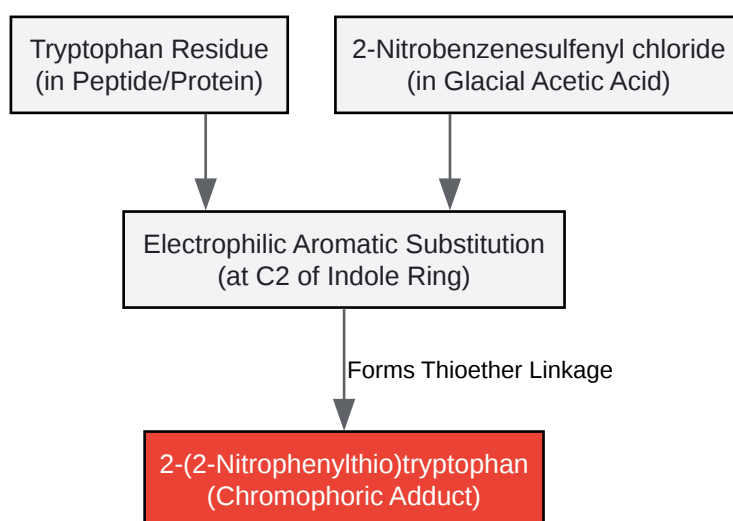
## Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and reaction pathways described in this guide.



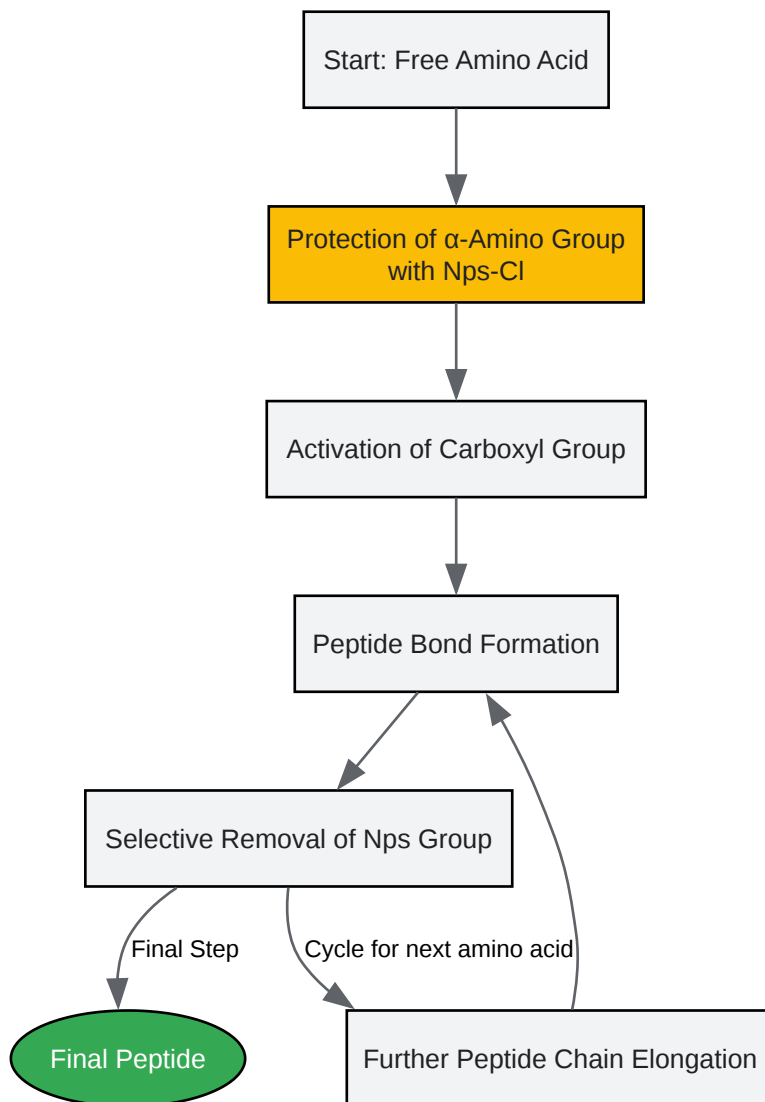
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Figure 1. General workflow for the protection and deprotection of amino acids using the Nps group.



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Figure 2. Reaction pathway for the selective modification of tryptophan residues.



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Figure 3. Logical workflow of Nps-Cl as a protecting group in solid-phase peptide synthesis.

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